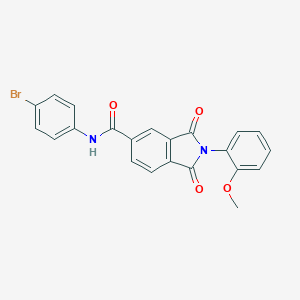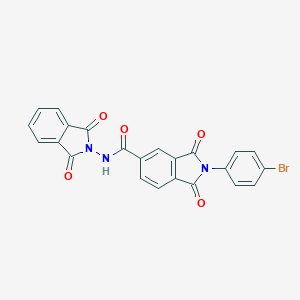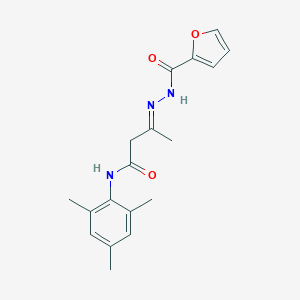![molecular formula C27H26N4O6 B393235 N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B393235.png)
N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields
Preparation Methods
The synthesis of N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hydrazine derivatives, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to desired biological effects. For instance, it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering cell cycle arrest .
Comparison with Similar Compounds
N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific structural features and functional groups. Similar compounds include:
- N-benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide .
- N-benzyl-2-(N’-(1-benzyl-2-oxo-1,2-2H-indol-3-ylidene)hydrazino)-2-oxo-acetamide . These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C27H26N4O6 |
|---|---|
Molecular Weight |
502.5g/mol |
IUPAC Name |
N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H26N4O6/c1-35-21-13-18(14-22(36-2)25(21)37-3)26(33)28-15-23(32)29-30-24-19-11-7-8-12-20(19)31(27(24)34)16-17-9-5-4-6-10-17/h4-14,34H,15-16H2,1-3H3,(H,28,33) |
InChI Key |
QELZGYONTNFAFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B393152.png)
![4-{[(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B393153.png)

![Ethyl 3-amino-6-(2,4-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393158.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393159.png)
![N'-{3-[(3-bromobenzyl)oxy]benzylidene}-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B393160.png)
![N-(1-adamantyl)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]butanamide](/img/structure/B393162.png)

![3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B393168.png)
![2-[(E)-{[2-(2-BROMOPHENOXY)PROPANAMIDO]IMINO}METHYL]-4-METHOXYPHENYL ACETATE](/img/structure/B393169.png)
![N-(1-adamantyl)-3-{[(4-bromo-3-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B393170.png)
![3-[({4-nitrophenyl}acetyl)hydrazono]-N-(3-pyridinyl)butanamide](/img/structure/B393172.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-{4-[2,2,2-trifluoro-1-hydroxy-1-(methoxycarbonyl)ethyl]anilino}propanoate](/img/structure/B393175.png)
